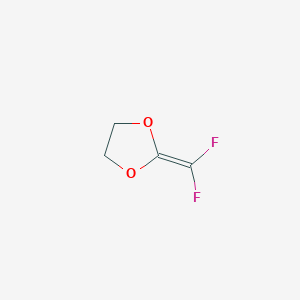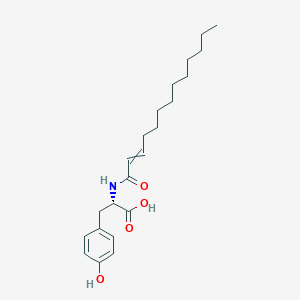![molecular formula C12H13N3OS B14220093 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one CAS No. 828920-44-1](/img/structure/B14220093.png)
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one is a compound that features a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. Thiazole rings are significant in medicinal chemistry due to their presence in various biologically active molecules
Méthodes De Préparation
The synthesis of 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with a suitable phenyl ethanone derivative under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions, which can be facilitated by reagents such as halogens or alkylating agents
Applications De Recherche Scientifique
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects . The compound’s ability to form hydrogen bonds and engage in π-π interactions plays a crucial role in its mechanism of action.
Comparaison Avec Des Composés Similaires
2-{[5-(Methylamino)-1,3-thiazol-2-yl]amino}-1-phenylethan-1-one can be compared with other thiazole-containing compounds such as:
Dabrafenib: An anticancer drug that also contains a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring, known for its biological activity.
These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture, leading to unique biological activities and applications.
Propriétés
Numéro CAS |
828920-44-1 |
|---|---|
Formule moléculaire |
C12H13N3OS |
Poids moléculaire |
247.32 g/mol |
Nom IUPAC |
2-[[5-(methylamino)-1,3-thiazol-2-yl]amino]-1-phenylethanone |
InChI |
InChI=1S/C12H13N3OS/c1-13-11-8-15-12(17-11)14-7-10(16)9-5-3-2-4-6-9/h2-6,8,13H,7H2,1H3,(H,14,15) |
Clé InChI |
VTQVXNYQJWTQFS-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CN=C(S1)NCC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-Nitrophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14220025.png)
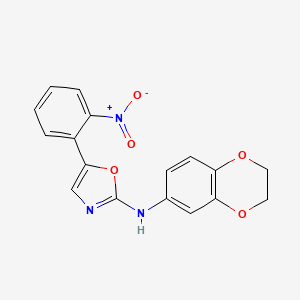
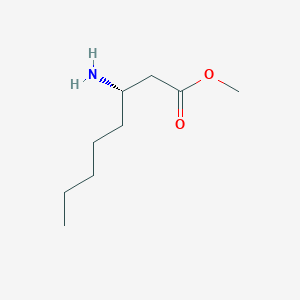
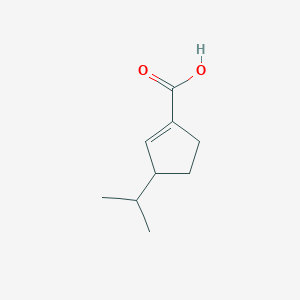
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
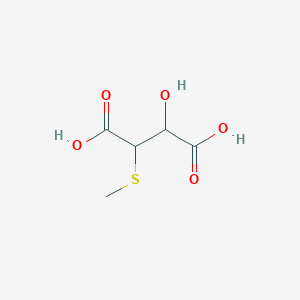
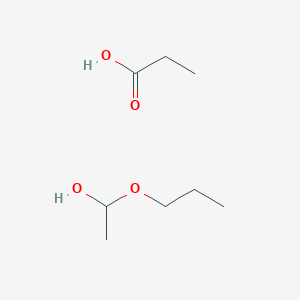
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)

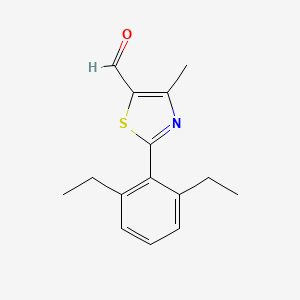
![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-[3-(trifluoromethoxy)phenyl]-](/img/structure/B14220097.png)
![1-[3-(2-Chloroethyl)-6-hydroxy-2,4-dimethylphenyl]ethan-1-one](/img/structure/B14220100.png)
